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Compound of Interest

Compound Name: 5-acetylbenzo[d]oxazol-2(3H)-one

Cat. No.: B7904997 Get Quote

An In-depth Technical Guide to 5-acetylbenzo[d]oxazol-2(3H)-one

This technical guide provides a comprehensive overview of 5-acetylbenzo[d]oxazol-2(3H)-
one, a member of the versatile benzoxazolone class of heterocyclic compounds. This

document is intended for researchers, scientists, and drug development professionals

interested in the chemical properties, synthesis, and biological significance of this scaffold.

Nomenclature and Chemical Properties
The IUPAC name for the compound is 1-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)ethan-1-one.

The benzo[d]oxazol-2(3H)-one core is a key pharmacophore found in numerous biologically

active molecules.

Table 1: Chemical and Physical Properties
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Property Value Source

IUPAC Name
1-(2-oxo-2,3-dihydro-1,3-

benzoxazol-5-yl)ethan-1-one
IUPAC Nomenclature

Common Name
5-acetylbenzo[d]oxazol-2(3H)-

one
-

Molecular Formula C₉H₇NO₃ -

Molecular Weight 177.16 g/mol -

CAS Number 14553-73-4 -

Parent Compound Melting

Point

141-142 °C (for

Benzo[d]oxazol-2(3H)-one)
[1]

Note: Specific experimental data for 5-acetylbenzo[d]oxazol-2(3H)-one is limited in publicly

available literature. Data for the parent compound is provided for reference.

Synthesis and Characterization
The synthesis of 5-acetylbenzo[d]oxazol-2(3H)-one can be achieved via Friedel-Crafts

acylation of the parent molecule, benzo[d]oxazol-2(3H)-one. This electrophilic aromatic

substitution introduces an acetyl group onto the benzene ring, primarily at the 6-position,

though substitution at the 5-position is also possible under specific conditions.

Representative Experimental Protocol: Friedel-Crafts
Acylation
This protocol describes a general method for the acylation of 2(3H)-benzoxazolone, which can

be adapted for the synthesis of the 5-acetyl derivative.[2] The reaction typically yields the 6-acyl

isomer as the major product due to electronic and steric factors.

Materials:

Benzo[d]oxazol-2(3H)-one

Acetyl chloride (or acetic anhydride)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/6043
https://www.benchchem.com/product/b7904997?utm_src=pdf-body
https://www.benchchem.com/product/b7904997?utm_src=pdf-body
https://asjp.cerist.dz/en/downArticle/982/6/12/259912
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7904997?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Aluminum chloride (AlCl₃), anhydrous

Silica gel

Nitrobenzene (or other suitable solvent)

Hydrochloric acid (HCl), dilute

Water

Ethanol

Procedure:

A mixture of benzo[d]oxazol-2(3H)-one (1 equivalent) and acetyl chloride (1.2 equivalents) is

prepared.

Anhydrous aluminum chloride (2.5 equivalents) supported on silica gel is added portion-wise

to the mixture under stirring and solvent-free conditions.

The reaction mixture is heated (e.g., at 60-80 °C) and the progress is monitored by Thin

Layer Chromatography (TLC).

Upon completion, the reaction mixture is cooled to room temperature and quenched by the

slow addition of ice-cold dilute HCl.

The resulting solid precipitate is filtered, washed thoroughly with water to remove any

unreacted AlCl₃ and other water-soluble impurities.

The crude product is dried and then purified by recrystallization from a suitable solvent, such

as ethanol, to yield the acylated benzoxazolone.

Note: This is a representative protocol. Reaction conditions such as solvent, temperature, and

catalyst may need to be optimized to favor the formation of the 5-acetyl isomer.

Spectroscopic Characterization
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While specific spectra for 5-acetylbenzo[d]oxazol-2(3H)-one are not readily available, the

following table provides expected shifts and data for a closely related compound, 5-methyl-2-

phenylbenzo[d]oxazole, for reference.

Table 2: Representative Spectroscopic Data (for 5-methyl-2-phenylbenzo[d]oxazole)

Spectrum Data

¹H NMR

(300 MHz, CDCl₃) δ 8.24 (dd, J = 6.8, 3.0 Hz,

2H), 7.55 (s, 1H), 7.53 – 7.48 (m, 3H), 7.45 (d, J

= 8.3 Hz, 1H), 7.19 – 7.11 (m, 1H), 2.48 (s, 3H).

[3]

¹³C NMR

(75 MHz, CDCl₃) δ 163.01, 148.86, 142.15,

134.32, 131.33, 128.82, 127.45, 127.18, 126.17,

119.81, 109.89, 21.52.[3]

Biological Activity and Applications in Drug
Discovery
The benzo[d]oxazol-2(3H)-one scaffold is a privileged structure in medicinal chemistry, with

derivatives exhibiting a wide range of pharmacological activities, including antibacterial,

antifungal, anti-inflammatory, and anticancer properties.[4][5] Of particular note is its

emergence as a core component of potent and selective enzyme inhibitors for cancer and

epigenetic therapy.

Inhibition of c-Met Kinase
The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell

proliferation, migration, and invasion. Dysregulation of the c-Met signaling pathway is

implicated in various cancers. Several benzo[d]oxazol-2(3H)-one derivatives have been

identified as potent inhibitors of c-Met kinase.[6][7] For instance, a derivative incorporating a

quinoline moiety demonstrated an IC₅₀ value of 1 nM against c-Met kinase.[6] These inhibitors

typically bind to the ATP-binding pocket of the kinase domain, preventing phosphorylation and

downstream signaling.
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c-Met Signaling Pathway Inhibition

Inhibition of Chromodomain Protein CDYL
Chromodomain Y-like (CDYL) is an epigenetic "reader" protein that recognizes methylated

histones and is involved in transcriptional repression. It has been identified as a potential

therapeutic target in neurological disorders and certain cancers. Benzo[d]oxazol-2(3H)-one

derivatives have been developed as the first potent and selective small-molecule inhibitors of

CDYL.[8][9] One such inhibitor, compound D03, was found to have a dissociation constant

(KD) of 0.5 μM.[8] These inhibitors function by engaging with the chromodomain of CDYL,

preventing its recruitment to chromatin and thereby de-repressing the transcription of its target

genes.[10]
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Mechanism of CDYL Inhibition

Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis and purification of 5-
acetylbenzo[d]oxazol-2(3H)-one based on the Friedel-Crafts acylation protocol.
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Synthesis Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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